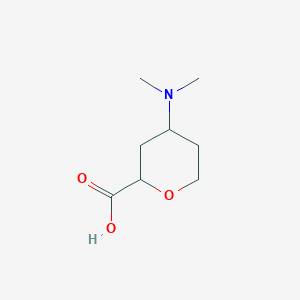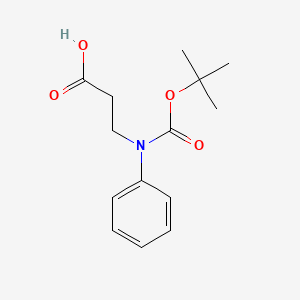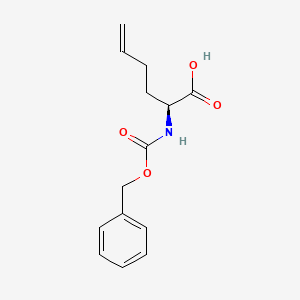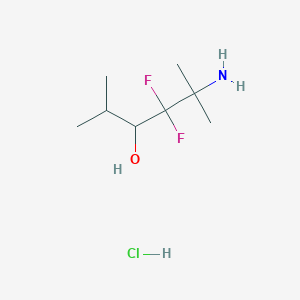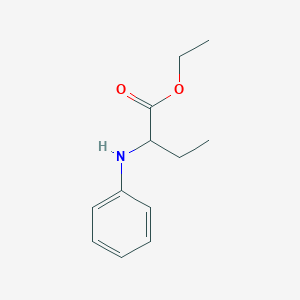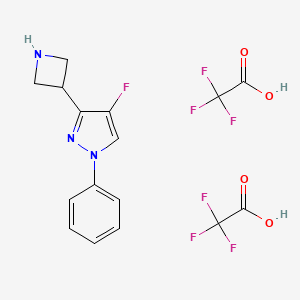
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluorine atom, and a phenyl group attached to a pyrazole ring. The bis(trifluoroacetic acid) component indicates that the compound is in its salt form, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the azetidine and fluorine groups. The final step involves the formation of the bis(trifluoroacetic acid) salt.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Azetidine Group: This step often involves the reaction of the pyrazole intermediate with an azetidine derivative in the presence of a suitable base.
Formation of the Bis(trifluoroacetic acid) Salt: The final compound is obtained by treating the intermediate with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Addition: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Addition: Electrophiles such as bromine in dichloromethane.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
- 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is unique due to the combination of its structural features, including the azetidine ring, fluorine atom, and phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14F7N3O4 |
|---|---|
Molecular Weight |
445.29 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-fluoro-1-phenylpyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H12FN3.2C2HF3O2/c13-11-8-16(10-4-2-1-3-5-10)15-12(11)9-6-14-7-9;2*3-2(4,5)1(6)7/h1-5,8-9,14H,6-7H2;2*(H,6,7) |
InChI Key |
HITFSUMTFQRVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN(C=C2F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




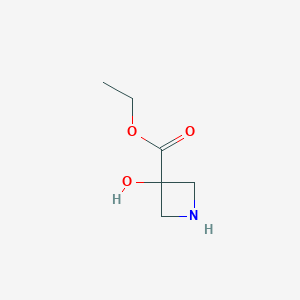
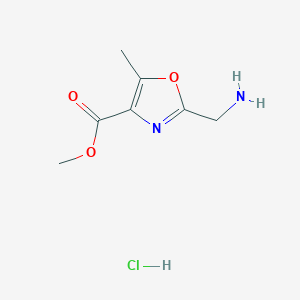
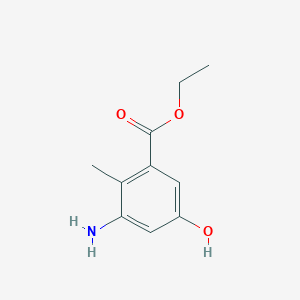
![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)
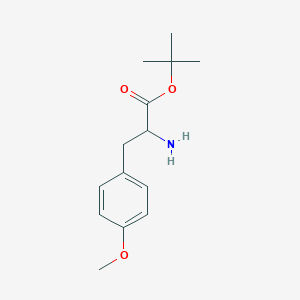
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride](/img/structure/B13510824.png)
